

UMM-766: A Novel Nucleoside Inhibitor for Orthopoxvirus Therapeutics

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Compound of Interest

Compound Name: UMM-766

Cat. No.: B8545543

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An In-Depth Technical Guide for Drug Development Professionals

Introduction

The recent global outbreak of Mpox (formerly monkeypox) has underscored the persistent threat posed by orthopoxviruses and highlighted the need for a robust pipeline of effective medical countermeasures. While existing treatments for smallpox have been repurposed, concerns regarding their efficacy and the potential for antiviral resistance necessitate the development of novel therapeutics. **UMM-766**, a 7-fluoro-7-deaza-2'-C-methyladenosine nucleoside analog, has emerged as a promising orally available candidate with potent, broad-spectrum activity against multiple members of the orthopoxvirus family. This technical guide provides a comprehensive overview of **UMM-766**, detailing its antiviral activity, proposed mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Quantitative Antiviral Activity

UMM-766 has demonstrated significant efficacy in both in vitro and in vivo models of orthopoxvirus infection. The following tables summarize the key quantitative data from these studies.

In Vitro Antiviral Potency

UMM-766 was identified from a high-throughput screen of a proprietary small molecule library for its ability to inhibit vaccinia virus (VACV) replication in cell culture.^{[1][2]}

Compound	Virus	EC50	Assay Type	Reference
UMM-766	Vaccinia virus (VACV)	< 1 μ M	High-Content Imaging	[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy in a Murine Model of Orthopoxvirus Disease

The protective efficacy of orally administered **UMM-766** was evaluated in a lethal BALB/c mouse model of vaccinia virus infection.[1][2]

Treatment Group	Dosage	Route of Administration	Median Survival (days)	Percent Survival	Reference
Vehicle Control	N/A	Oral	8	0%	[2]
UMM-766	1 mg/kg	Oral	8	10%	[2]
UMM-766	3 mg/kg	Oral	8	30%	[2]
UMM-766	10 mg/kg	Oral	Not Reached	90%	[2]

Animals were challenged intranasally with 5.5×10^5 PFU of VACV and treated for 7 days starting on day 1 post-exposure.[2]

Experimental Protocols

High-Throughput In Vitro Antiviral Screening

Objective: To identify small molecule inhibitors of orthopoxvirus replication from a compound library.

Methodology:

- Cell Plating: VeroE6, Vero76, or BJ-5ta cells are seeded into multi-well plates and incubated to form a confluent monolayer.^[3]
- Compound Addition: Test compounds, including **UMM-766** from a 10 mM DMSO stock, are serially diluted and added to the cells.
- Viral Infection: Cells are infected with a strain of vaccinia virus (e.g., Western Reserve) at a predetermined multiplicity of infection (MOI).
- Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication (e.g., 48 hours) at 37°C and 5% CO₂.
- Immunofluorescence Staining:
 - Cells are fixed with an appropriate fixative (e.g., 4% paraformaldehyde).
 - Cells are permeabilized to allow antibody entry.
 - A primary antibody specific for a viral protein (e.g., anti-VACV antibody) is added, followed by a fluorescently labeled secondary antibody.
 - Nuclear and cytoplasmic stains (e.g., DAPI) are used to determine total cell number and cell borders.^[3]
- High-Content Imaging and Analysis:
 - Plates are imaged using an automated high-content imaging system.
 - Image analysis software is used to quantify the number of virus-positive cells versus the total number of cells.
 - Dose-response curves are generated using software such as GeneData Explorer to calculate the EC₅₀ (50% effective concentration for infection inhibition) and CC₅₀ (50% cytotoxic concentration).^{[1][2]}

Murine Model of Orthopoxvirus Infection

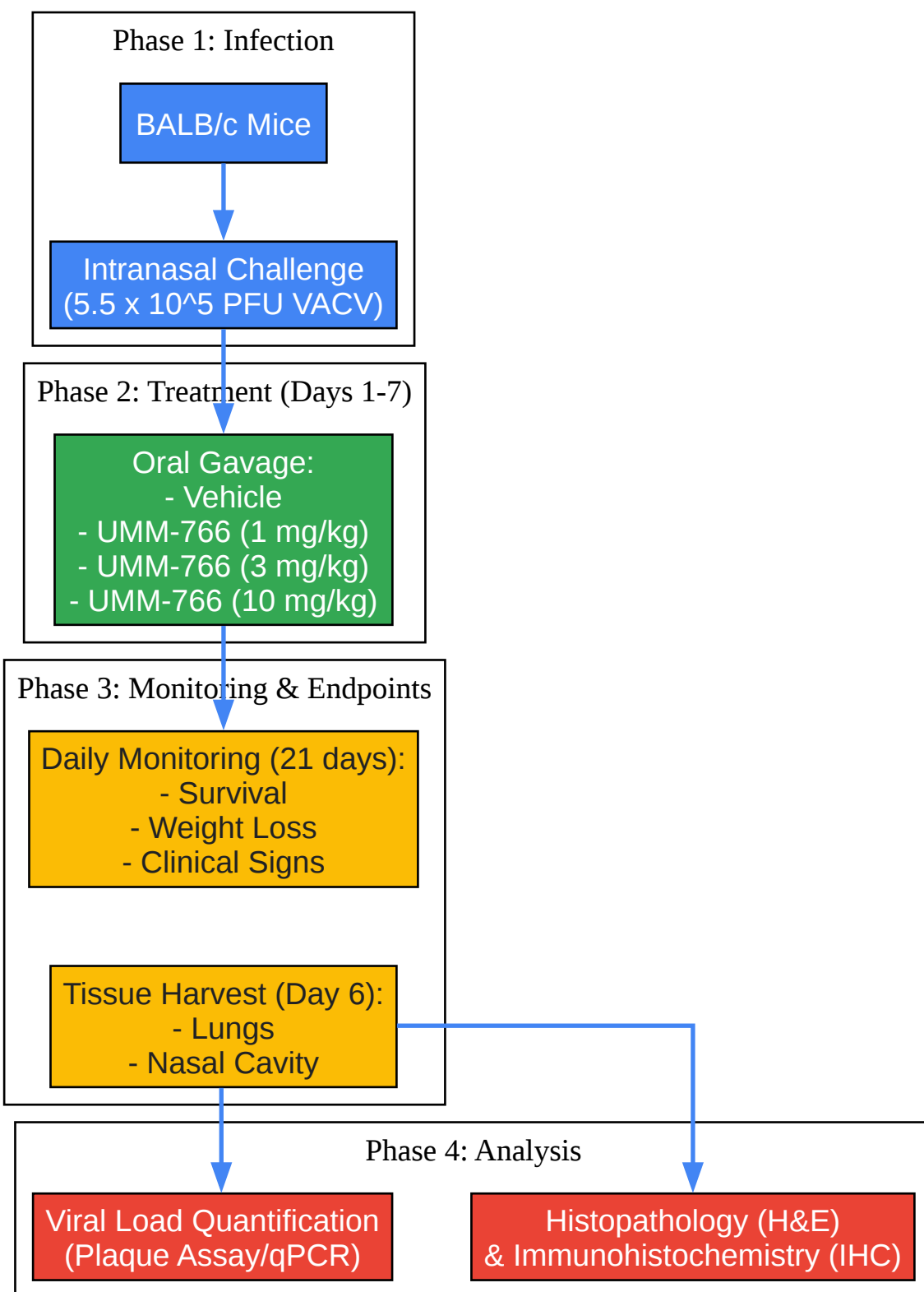
Objective: To evaluate the in vivo efficacy of **UMM-766** against a lethal orthopoxvirus challenge.

Methodology:

- Animal Model: BALB/c mice (e.g., 7 weeks of age for a severe disease model) are used.[2]
- Viral Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5.5×10^5 plaque-forming units) of vaccinia virus.[2]
- Compound Formulation and Administration: **UMM-766** is formulated for oral administration (e.g., in phosphate-buffered saline).
- Treatment Regimen: Beginning one day after viral challenge, mice are treated orally once daily for seven consecutive days with **UMM-766** at various doses (e.g., 1, 3, and 10 mg/kg) or a vehicle control.[1][2]
- Monitoring and Endpoints:
 - Animals are monitored daily for 21 days for weight loss, signs of disease, and survival.[1]
 - A subset of animals may be euthanized at specific time points (e.g., day 6 post-infection) for tissue harvesting.
- Viral Load and Pathology Assessment:
 - Tissues such as the lungs and nasal cavity are collected.
 - Viral loads in the tissues are quantified using methods like plaque assays or qPCR.
 - Tissues are fixed, sectioned, and subjected to histopathological examination (H&E staining) and immunohistochemistry (IHC) to assess tissue damage and viral protein expression.[2]

Visualizations

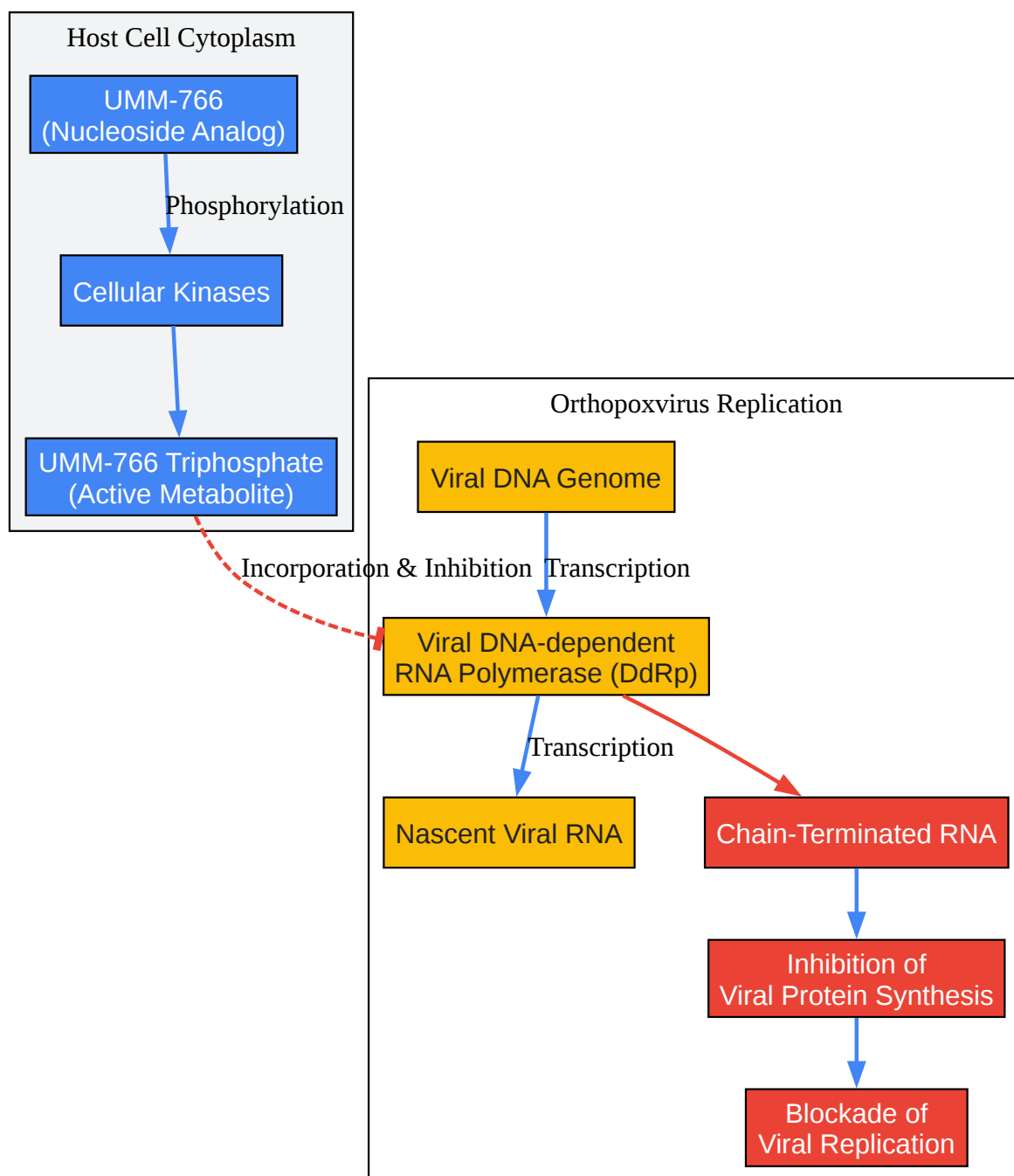
Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for evaluating the in vivo efficacy of **UMM-766**.

Hypothesized Mechanism of Action of UMM-766



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Caption: Proposed mechanism of **UMM-766** as a viral RNA polymerase inhibitor.

Mechanism of Action

While the precise mechanism of action of **UMM-766** against orthopoxviruses is still under investigation, it is hypothesized to function as a viral polymerase inhibitor.[1] This hypothesis is based on its known activity against the hepatitis C virus (HCV), where it acts as a chain terminator of the NS5B RNA-dependent RNA polymerase.[1]

As a nucleoside analog, **UMM-766** is likely metabolized within the host cell by cellular kinases to its active triphosphate form. This active metabolite can then be recognized by the viral DNA-dependent RNA polymerase (DdRp) as a substrate for incorporation into the growing viral RNA chain.[4] The modification at the 2'-C position of the ribose sugar is predicted to prevent the formation of the subsequent phosphodiester bond, thereby terminating transcription. This premature chain termination would halt the synthesis of viral messenger RNA, leading to an inhibition of viral protein production and ultimately, a cessation of viral replication.

Conclusion and Future Directions

UMM-766 is a promising novel nucleoside inhibitor with potent in vitro and in vivo activity against orthopoxviruses. Its oral bioavailability and significant protective efficacy in a stringent animal model make it a strong candidate for further development. Future studies should focus on elucidating its precise mechanism of action to confirm its hypothesized inhibition of the viral DNA-dependent RNA polymerase. Additionally, expanding efficacy studies to include other orthopoxviruses, such as monkeypox virus, and further safety and pharmacokinetic profiling will be critical next steps in advancing **UMM-766** towards clinical evaluation as a much-needed therapeutic for orthopoxvirus infections.

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